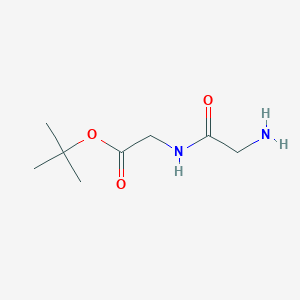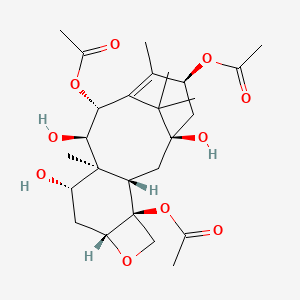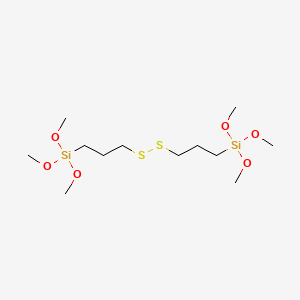![molecular formula C10H13NO B8773140 3,7-Dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine CAS No. 56346-36-2](/img/structure/B8773140.png)
3,7-Dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-Dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine is an organic compound belonging to the benzoxazine family Benzoxazines are heterocyclic compounds containing an oxygen and nitrogen atom in a six-membered ring This particular compound is characterized by the presence of two methyl groups at positions 3 and 7 on the benzoxazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine typically involves a multi-step process. One common method is the reaction of an amine with formaldehyde and a phenol derivative under acidic conditions to form the benzoxazine ring. The reaction is usually carried out at elevated temperatures to facilitate ring closure .
Industrial Production Methods
In industrial settings, the production of benzoxazines can be scaled up using high-throughput mechanochemistry. This method involves the use of a milling system that allows for the simultaneous processing of multiple samples, leading to higher throughput compared to traditional methods .
Análisis De Reacciones Químicas
Types of Reactions
3,7-Dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo-derivatives.
Reduction: Reduction reactions can convert the benzoxazine ring to other heterocyclic structures.
Substitution: The methyl groups and other positions on the benzoxazine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include oxo-derivatives, reduced heterocycles, and substituted benzoxazines, which can have different functional properties and applications .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as a potassium channel activator and anti-inflammatory agent.
Medicine: It is being explored for its antihypertensive and COX-2 inhibitory activities.
Industry: Benzoxazines are used in the production of high-performance polymers and resins.
Mecanismo De Acción
The mechanism of action of 3,7-Dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its interaction with specific molecular targets. For instance, as a potassium channel activator, it binds to potassium channels, leading to their opening and subsequent hyperpolarization of the cell membrane. This action can result in antihypertensive effects by relaxing vascular smooth muscles . Additionally, its anti-inflammatory effects are mediated through the inhibition of COX-2 enzyme activity .
Comparación Con Compuestos Similares
Similar Compounds
- 2,7-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine
- 2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine
- 4-Aryl-3,4-dihydro-2H-1,4-benzoxazine
Uniqueness
3,7-Dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methyl groups at positions 3 and 7 can affect the compound’s stability and its interaction with molecular targets, making it distinct from other benzoxazine derivatives .
Propiedades
Número CAS |
56346-36-2 |
|---|---|
Fórmula molecular |
C10H13NO |
Peso molecular |
163.22 g/mol |
Nombre IUPAC |
3,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine |
InChI |
InChI=1S/C10H13NO/c1-7-3-4-9-10(5-7)12-6-8(2)11-9/h3-5,8,11H,6H2,1-2H3 |
Clave InChI |
BFTIVVVZXIHRHZ-UHFFFAOYSA-N |
SMILES canónico |
CC1COC2=C(N1)C=CC(=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-[4-CHLORO-6-(4-CHLOROANILINO)-1,3,5-TRIAZIN-2-YL]-N-(4-METHOXYPHENYL)AMINE](/img/structure/B8773095.png)

![8-Fluoro-1,2,3,4-tetrahydropyrazino[1,2-A]indole](/img/structure/B8773115.png)
![3-Bromo-5-{[(tert-butoxy)carbonyl]amino}benzoic acid](/img/structure/B8773130.png)




